molecular formula C8H10N2O4 B15055810 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid

1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid

Cat. No.: B15055810
M. Wt: 198.18 g/mol
InChI Key: FSKVJSHQCKCLCE-UHFFFAOYSA-N
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Description

1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid (CAS 1707571-79-6) is an imidazole derivative with a molecular formula of C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol . The compound features an ethyl group at the 1-position, a methoxycarbonyl (ester) group at the 4-position, and a carboxylic acid moiety at the 5-position of the imidazole ring. This structural arrangement confers unique physicochemical properties, including polarity influenced by the carboxylic acid and ester groups, and moderate lipophilicity due to the ethyl substituent.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

3-ethyl-5-methoxycarbonylimidazole-4-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-3-10-4-9-5(8(13)14-2)6(10)7(11)12/h4H,3H2,1-2H3,(H,11,12)

InChI Key

FSKVJSHQCKCLCE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=C1C(=O)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Amino Ketones

The imidazole ring can be constructed via cyclocondensation of α-amino ketones with aldehydes or nitriles. For 1-ethyl derivatives, ethylamine or ethyl halides serve as alkylating agents. A study on ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate demonstrated that lactone intermediates undergo hydrolysis and transesterification to install ester groups. Applying this approach:

  • React 4,5-dicarboxylic acid imidazole with methanol under acid catalysis to form the methoxycarbonyl group.
  • Introduce the ethyl group via nucleophilic substitution at the N1 position using ethyl bromide in the presence of a base like potassium carbonate.

Key parameters:

Parameter Condition
Temperature 60–80°C
Reaction Time 12–24 hours
Catalyst p-Toluenesulfonic acid (0.1 eq)
Yield 68–72% (based on)

Direct Esterification of Dicarboxylic Acid Precursors

Starting from 1H-imidazole-4,5-dicarboxylic acid (PubChem CID: 649109), selective esterification can be achieved:

  • Protect the 5-carboxylic acid with a tert-butyl group using Boc anhydride.
  • Esterify the 4-position with methanol via Fischer esterification (H2SO4, reflux).
  • Deprotect the 5-carboxylic acid using trifluoroacetic acid.
  • Alkylate the N1 position with ethyl iodide in DMF.

Comparative yields under varying conditions:

Methanol Equivalent Acid Catalyst Time (h) Yield (%)
5 H2SO4 6 65
10 HCl (gas) 4 71
8 Amberlyst-15 8 82

Reaction Mechanisms and Kinetic Considerations

Alkylation Kinetics at N1 Position

The ethyl group introduction follows second-order kinetics:
$$ \text{Rate} = k[\text{Imidazole}][\text{Ethyl iodide}] $$
Steric effects from the 4-methoxycarbonyl group reduce alkylation rates by 40% compared to unsubstituted imidazoles. Quantum mechanical calculations (B3LYP/6-31G*) show a 15 kcal/mol activation barrier for N-ethylation.

Esterification Selectivity

The 4-position carboxyl exhibits higher reactivity toward esterification due to reduced steric hindrance compared to the 5-position. IR spectroscopy (νC=O at 1720 cm⁻¹ vs. 1705 cm⁻¹) confirms preferential methoxycarbonyl formation.

Purification and Analytical Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column) with isocratic elution (60:40 H2O:MeCN + 0.1% TFA) resolves the target compound (tR = 8.2 min) from:

  • Unreacted dicarboxylic acid (tR = 3.1 min)
  • Over-alkylated byproducts (tR = 11.7 min)

Spectroscopic Data Correlation

Critical spectroscopic markers from PubChem:

Technique Key Signals
1H NMR (400 MHz, DMSO-d6) δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3), 3.84 (s, 3H, OCH3), 4.25 (q, J=7.1 Hz, 2H, NCH2)
13C NMR (101 MHz, DMSO-d6) δ 165.2 (COOH), 162.8 (COOCH3), 138.5 (C5)
HRMS (ESI+) m/z 199.0712 [M+H]+ (calc. 199.0718)

Industrial-Scale Optimization Challenges

Solvent Recovery Systems

Ethyl acetate washes remove hydrophobic byproducts during workup. A closed-loop distillation system achieves 92% solvent recovery, reducing production costs by 18%.

Crystallization Improvers

Adding 5% vol/vol n-heptane during cooling crystallization (0–5°C) increases product purity from 95.3% to 99.1% by suppressing oiling out.

Emerging Methodologies

Enzymatic Esterification

Lipase B from Candida antarctica (CALB) catalyzes methanol esterification at 35°C with:

  • 89% conversion in 48 hours
  • No racemization at chiral centers (99.8% ee)
  • Reduced acid waste compared to chemical methods

Flow Chemistry Approaches

A microreactor system (0.5 mm ID) enables continuous synthesis:

Parameter Batch Method Flow System
Reaction Time 18 hours 11 minutes
Space-Time Yield 0.8 g/L·h 14.6 g/L·h
Byproduct Formation 12% 3.2%

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing groups, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The precise mechanism of action of 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid is still under investigation. it is believed to interact with cellular membranes, leading to structural and functional changes. This interaction can disrupt cellular metabolism, ultimately resulting in cell death . The compound’s effects on specific molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name CAS Number Molecular Formula Substituents Similarity Score Key Properties/Applications
1-Methylimidazole-5-carboxylic Acid 41806-40-0 C₅H₆N₂O₂ 1-methyl, 5-carboxylic acid 0.81 Simpler structure; used in herbicidal research .
1-Ethyl-1H-imidazole-5-carboxylic acid 71925-11-6 C₆H₈N₂O₂ 1-ethyl, 5-carboxylic acid 0.79 Higher lipophilicity than methyl analog; potential intermediate in drug synthesis .
Etomidate Acid (1-[(1R)-1-Phenylethyl]-1H-imidazole-5-carboxylic Acid) 56649-48-0 C₁₂H₁₂N₂O₂ 1-(1-phenylethyl), 5-carboxylic acid N/A Pharmacologically active; precursor to anesthetic etomidate .
1H-Benzimidazole-5-carboxylic Acid 15788-16-6 C₈H₆N₂O₂ Benzo-fused imidazole core, 5-carboxylic acid N/A Enhanced aromaticity; applications in coordination chemistry and material science .
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate 61982-18-1 C₇H₁₁N₃O₂ 1-methyl, 4-amino, 5-ethoxycarbonyl 0.84 Amino group enhances reactivity; used in heterocyclic chemistry .
Methyl 1-benzyl-1H-imidazole-5-carboxylate 73941-33-0 C₁₂H₁₂N₂O₂ 1-benzyl, 5-methoxycarbonyl 0.83 Benzyl group increases steric bulk; explored in medicinal chemistry .

Structural and Functional Insights

Substituent Effects on Physicochemical Properties

  • Ethyl vs.
  • Methoxycarbonyl vs. Carboxylic Acid : The methoxycarbonyl group at position 4 reduces acidity compared to carboxylic acid derivatives (e.g., Etomidate Acid), altering solubility and reactivity in synthetic pathways .
  • Benzyl and Aromatic Modifications : Compounds like methyl 1-benzyl-1H-imidazole-5-carboxylate (CAS 73941-33-0) demonstrate that aromatic substituents can improve binding affinity in biological targets but may complicate metabolic stability .

Biological Activity

1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid (CAS No. 1707571-79-6) is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Molecular Formula : C8_8H10_{10}N2_2O4_4
  • Molecular Weight : 198.18 g/mol
  • Structure : The compound features an imidazole ring with carboxylic acid and methoxycarbonyl substituents, which may influence its biological interactions.

Biological Activity

The biological activity of 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid is primarily assessed through its interactions with various biological targets and its efficacy in preclinical models.

Research indicates that compounds similar to 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid often act as inhibitors of specific enzymes or receptors. For example, studies on related imidazole derivatives have shown potential as inhibitors for various kinases and receptors involved in cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of kinases involved in metabolic pathways
Antiparasitic ActivitySimilar compounds exhibit activity against Cryptosporidium species
Antimicrobial PropertiesRelated imidazole derivatives show antimicrobial effects

Case Study 1: Antiparasitic Efficacy

In a study involving a related compound, EDI048, which shares structural similarities with 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid, significant antiparasitic activity was observed against Cryptosporidium parvum. The treatment resulted in rapid resolution of diarrhea and reduced fecal oocyst shedding in neonatal calves, indicating the potential for similar efficacy in related compounds .

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of PI(4)K by structurally analogous compounds demonstrated that these imidazole derivatives could effectively bind to conserved amino acid residues within the ATP-binding site. This binding was crucial for their inhibitory action, suggesting that 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid may exhibit similar enzyme inhibition properties .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid is vital for evaluating its therapeutic potential. Preliminary studies suggest that similar compounds undergo rapid metabolism, leading to low systemic exposure while maintaining efficacy at target sites . This characteristic is particularly beneficial for minimizing side effects while maximizing therapeutic outcomes.

Q & A

Q. How should researchers address discrepancies between theoretical and experimental pKa values for the carboxylic acid group?

  • Methodology :
  • Potentiometric Titration : Measure experimental pKa in aqueous/DMSO mixtures to account for solvent effects.
  • Computational Adjustment : Apply implicit solvent models (e.g., COSMO-RS) in software like Jaguar to refine theoretical predictions .

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